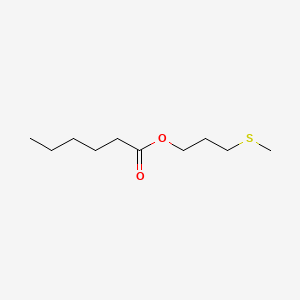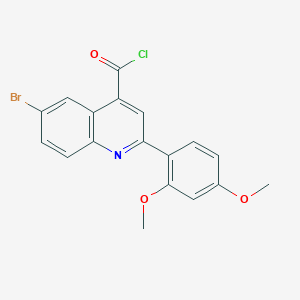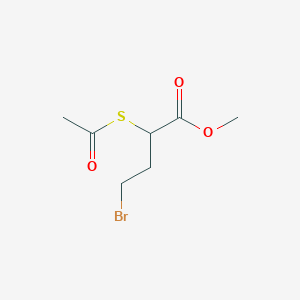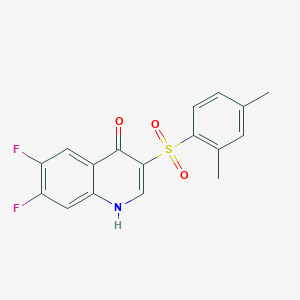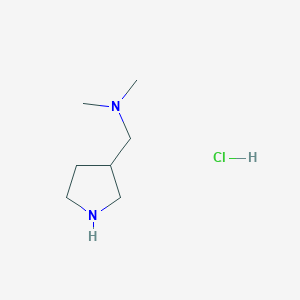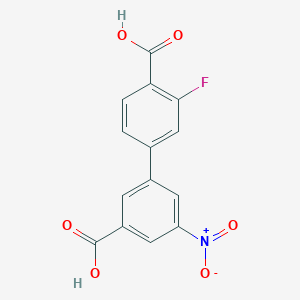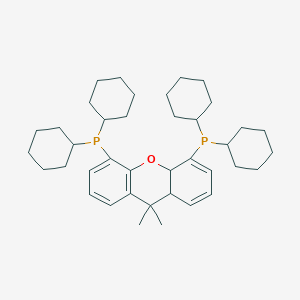
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (BDDPX) is a highly versatile molecule that has been used in a variety of scientific research applications. It is a phosphine-containing derivative of xanthenes, which are a family of dyes with a broad range of applications in chemistry and biochemistry. BDDPX has been used as a catalyst and ligand in organic synthesis, as a fluorophore in fluorescence-based assays, and as a reagent for the preparation of novel materials. In addition, BDDPX has been used in a variety of biophysical and biochemical studies.
Applications De Recherche Scientifique
Catalysis
The compound is pivotal in Catalytic Carbonylation Reactions , where it acts as a ligand in palladium-catalyzed processes to facilitate the conversion of alkenes into valuable cyclic and oligomeric esters with high selectivity and efficiency. For instance, in the carbonylation of 4-penten-1-ol, this ligand in combination with Pd2(dba)3 results in higher conversion and selectivity towards ε-caprolactone and oligocaprolactone compared to other systems, showcasing its capability to enhance terminal carbonylation (Jeffrey K. Funk et al., 2005).
Luminescence and Material Science
In Material Science , this compound has been utilized in the synthesis of copper(I) complexes that exhibit strong luminescence properties. These properties are explored for potential applications in lighting and display technologies. For example, the study of mixed-ligand copper(I) halide complexes bearing this ligand revealed their strong emissive behavior in the solid state at room temperature. This characteristic opens avenues for their use in luminescent materials and antibacterial agents, mediated by DNA and membrane damage (O. Evangelinou et al., 2014).
Organometallic Chemistry
This ligand's flexibility and electron-donating properties make it an ideal candidate for Organometallic Chemistry , where it supports the formation of stable metal complexes. These complexes are essential in various catalytic transformations, including hydrogenation, carbon-carbon bond formation, and the activation of small molecules. For example, the synthesis and reactivity of rhodium complexes featuring bulky, neutral pincer ligands with a "POP" coordinating motif, including this compound, demonstrate unusual reactivity and selectivity in oxidative addition and olefin insertion reactions, hinting at its potential for bimetallic catalysis in amine–borane dehydrocoupling (Michael C. Haibach et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene involves the reaction of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester with dicyclohexylphosphine in the presence of triethylamine and palladium acetate.", "Starting Materials": [ "9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester", "dicyclohexylphosphine", "triethylamine", "palladium acetate" ], "Reaction": [ "To a solution of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester (1.0 g, 2.5 mmol) in dry THF (20 mL) under nitrogen, dicyclohexylphosphine (1.2 g, 5.0 mmol) and triethylamine (1.0 g, 10.0 mmol) were added.", "The mixture was stirred at room temperature for 30 minutes.", "Palladium acetate (0.1 g, 0.5 mmol) was added to the reaction mixture and the reaction was stirred at 80°C for 24 hours.", "The reaction mixture was cooled to room temperature and filtered through a pad of celite.", "The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel to afford the desired product as a yellow solid (0.8 g, 70% yield)." ] } | |
Numéro CAS |
940934-47-4 |
Formule moléculaire |
C39H58OP2 |
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
Clé InChI |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
SMILES canonique |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




